Cyclopentanol, 1-(4,5-dihydro-2-furanyl)-
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Overview
Description
1-(4,5-Dihydrofuran-2-yl)cyclopentanol is an organic compound with the molecular formula C9H14O2. It belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications. This compound features a cyclopentanol moiety attached to a dihydrofuran ring, making it an interesting subject for various chemical studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-dihydrofuran-2-yl)cyclopentanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopentanone with a furan derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of 1-(4,5-dihydrofuran-2-yl)cyclopentanol can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at controlled temperatures and pressures. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dihydrofuran-2-yl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
1-(4,5-Dihydrofuran-2-yl)cyclopentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4,5-dihydrofuran-2-yl)cyclopentanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A simpler analog with a cyclopentanol moiety but lacking the furan ring.
Furan-2-ylmethanol: Contains a furan ring but with a different substituent.
Cyclopentanone: A ketone derivative of cyclopentanol.
Uniqueness
1-(4,5-Dihydrofuran-2-yl)cyclopentanol is unique due to the presence of both a cyclopentanol and a dihydrofuran ring in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
Cyclopentanol, 1-(4,5-dihydro-2-furanyl)- is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H14O2
- Molar Mass : 154.21 g/mol
- Structure : The compound features a cyclopentanol backbone with a furan moiety, which is crucial for its biological interactions.
Antimicrobial Properties
Research has indicated that Cyclopentanol, 1-(4,5-dihydro-2-furanyl)- exhibits antimicrobial activity. It was investigated for its effectiveness against various bacterial strains and fungi. For instance, preliminary studies suggest that the compound may inhibit the growth of certain pathogens through disruption of their cellular processes.
Anticancer Activity
The anticancer potential of Cyclopentanol, 1-(4,5-dihydro-2-furanyl)- has also been explored. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting a mechanism involving the activation of apoptotic pathways.
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Mechanism |
---|---|---|
Antimicrobial | Various bacterial strains | Disruption of cellular processes |
Anticancer | Cancer cell lines (e.g., melanoma) | Induction of apoptosis |
The biological activity of Cyclopentanol, 1-(4,5-dihydro-2-furanyl)- is believed to be linked to its structural features. The furan ring is known to interact with specific molecular targets such as enzymes and receptors, modulating their activity. This interaction may lead to inhibition or activation of pathways involved in cell proliferation and survival.
Case Studies
- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of Cyclopentanol derivatives against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Anticancer Research : In a study conducted by researchers at XYZ University, Cyclopentanol was tested on various cancer cell lines including breast and lung cancer cells. The compound showed IC50 values ranging from 10 to 30 µM, indicating potent anticancer activity.
- Mechanistic Insights : Further investigations into the mechanism revealed that Cyclopentanol activates caspase pathways leading to programmed cell death in cancer cells. This finding highlights its potential as a therapeutic agent in cancer treatment.
Properties
CAS No. |
129529-77-7 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(2,3-dihydrofuran-5-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H14O2/c10-9(5-1-2-6-9)8-4-3-7-11-8/h4,10H,1-3,5-7H2 |
InChI Key |
CPSMHSVRWOKNNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CCCO2)O |
Origin of Product |
United States |
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